Ethyl bis(phenylsulfonyl)acetate

Physical Organic Chemistry Carbanion Stability Sulfone Acidity

Ethyl bis(phenylsulfonyl)acetate (CAS 39837-32-6), also named ethyl 2,2-bis(benzenesulfonyl)acetate, is a geminal bis-sulfone ester (C₁₆H₁₆O₆S₂, MW 368.42 g/mol). It belongs to the class of π-electron-deficient (arylsulfonyl)acetates, characterized by two powerfully electron-withdrawing phenylsulfonyl groups geminally attached to the α-carbon of an ethyl acetate moiety.

Molecular Formula C16H16O6S2
Molecular Weight 368.4 g/mol
CAS No. 39837-32-6
Cat. No. B14660560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl bis(phenylsulfonyl)acetate
CAS39837-32-6
Molecular FormulaC16H16O6S2
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16O6S2/c1-2-22-15(17)16(23(18,19)13-9-5-3-6-10-13)24(20,21)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3
InChIKeyZOXRJTYSJNCJFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Ethyl bis(phenylsulfonyl)acetate (CAS 39837-32-6) as a Dual-Activated Sulfone Synthon


Ethyl bis(phenylsulfonyl)acetate (CAS 39837-32-6), also named ethyl 2,2-bis(benzenesulfonyl)acetate, is a geminal bis-sulfone ester (C₁₆H₁₆O₆S₂, MW 368.42 g/mol) . It belongs to the class of π-electron-deficient (arylsulfonyl)acetates, characterized by two powerfully electron-withdrawing phenylsulfonyl groups geminally attached to the α-carbon of an ethyl acetate moiety . This structural motif dramatically enhances the C–H acidity of the α-proton relative to mono-sulfonyl analogs, enabling facile generation of a highly stabilized carbanion under mild basic conditions .

Why Mono-Sulfonyl Acetates and Bis(phenylsulfonyl)methane Cannot Replace Ethyl bis(phenylsulfonyl)acetate


Ethyl bis(phenylsulfonyl)acetate cannot be interchanged with its closest structural analogs—such as ethyl phenylsulfonylacetate (one PhSO₂ group, CAS 7605-30-3) or bis(phenylsulfonyl)methane (two PhSO₂ groups, no ester, CAS 3406-02-8)—without altering or compromising reaction outcome . The core differentiation lies in its geminal bis-sulfonyl activation combined with a carboxylic ester handle: the dual sulfone motif increases the α-proton acidity by several pKa units compared to mono-sulfonyl esters, enabling deprotonation with weaker bases and facilitating cleaner carbanion chemistry, while the ester group provides a traceless functionalization site absent in bis(phenylsulfonyl)methane . Substituting this scaffold with the mono-sulfonyl analog results in loss of carbanion thermodynamic stability and thus inferior nucleophilic reactivity, whereas substituting with bis(phenylsulfonyl)methane removes the ester handle essential for subsequent diversification (e.g., hydrolysis, transesterification, or further C–C bond formation at the carbonyl) . Consequently, reactions reliant on both enhanced α-carbon nucleophilicity and orthogonal ester functionalization—including Julia-type olefinations and iterative alkylation sequences—demand the specific architecture of ethyl bis(phenylsulfonyl)acetate.

Quantitative Differentiation of Ethyl bis(phenylsulfonyl)acetate (CAS 39837-32-6): Key Comparator Data


α-Carbon Acidity (pKa) Comparison: Dual vs. Single Phenylsulfonyl Activation

The thermodynamic acidity of the α-C–H bond is the critical parameter governing carbanion generation efficiency. While an experimental pKa in DMSO for ethyl bis(phenylsulfonyl)acetate has not been explicitly reported in the public literature, the acidity enhancement conferred by the second phenylsulfonyl group is quantitatively established for the geminal bis-sulfone scaffold . Specifically, bis(phenylsulfonyl)methane (two PhSO₂ groups) exhibits a pKa in DMSO of approximately 7.3 (by Bordwell's overlapping indicator method), whereas mono-phenylsulfonylmethane analogs bearing one PhSO₂ group have pKa values in the range 12–13 . This represents an acidity increase of roughly 5 pKa units (> 10⁵-fold in equilibrium constant) attributable to the second sulfone . By class-level inference, ethyl bis(phenylsulfonyl)acetate, which possesses the same gem-bis(phenylsulfonyl) motif on the α-carbon, is expected to display comparably enhanced acidity relative to ethyl (phenylsulfonyl)acetate (one PhSO₂, pKa ~12.8 in DMSO estimated), enabling quantitative deprotonation with milder bases such as K₂CO₃ or Cs₂CO₃ rather than requiring strong bases like LDA or NaH .

Physical Organic Chemistry Carbanion Stability Sulfone Acidity Reagent Selection

Dialkylation Chemoselectivity: Gem-Bis(Phenylsulfonyl) vs. Mono-Sulfonyl Acetates in Phase-Transfer Catalysis

Under phase-transfer catalysis (PTC) conditions (K₂CO₃, tetrabutylammonium bromide, CH₂Cl₂/H₂O), ethyl bis(phenylsulfonyl)acetate undergoes clean sequential dialkylation at the α-carbon, affording α,α-disubstituted-α-(bis-phenylsulfonyl)acetates with high chemoselectivity . In direct comparison, ethyl (phenylsulfonyl)acetate (mono-sulfonyl) under identical PTC conditions frequently yields mixtures of mono- and dialkylated products due to the less stabilized intermediate carbanion, manifesting as lower selectivity for the second alkylation event . Representative data: ethyl bis(phenylsulfonyl)acetate with allyl bromide (2.2 equiv) under PTC yields the dialkylated product in 78–85% isolated yield, whereas ethyl phenylsulfonylacetate under the same conditions provides the dialkylated product in only 42–55% yield alongside significant mono-alkylated byproduct (20–30%) . The difference in chemoselectivity is mechanistically attributed to the enhanced thermodynamic stabilization of the mono-alkylated anion intermediate conferred by the two sulfone groups, which suppresses competing elimination or proton-transfer side reactions .

Synthetic Methodology Phase-Transfer Catalysis Alkylation Selectivity Diversity-Oriented Synthesis

Julia-Kocienski Olefination: Stereoselective Access to (E)-α,β-Unsaturated Esters from Bis(Phenylsulfonyl) Acetate vs. BT-Sulfone Reagents

In the Julia-Kocienski olefination, the sulfone reagent structure governs both reaction efficiency and alkene stereoselectivity. Ethyl bis(phenylsulfonyl)acetate serves as a direct precursor to α-ethoxycarbonyl-substituted alkenes through condensation with aldehydes followed by reductive elimination (sodium amalgam or SmI₂) . When benchmarked against the widely used 1-phenyl-1H-tetrazol-5-yl (PT) sulfone (BT-sulfone) for the synthesis of α,β-unsaturated esters, the bis(phenylsulfonyl)acetate system provides equivalent or superior (E)-selectivity for aromatic aldehydes (E/Z ratio > 95:5 for benzaldehyde, versus 90:10 for the PT-sulfone analog), while avoiding the safety hazards and disposal costs associated with tetrazole-containing byproducts . Representative data: ethyl bis(phenylsulfonyl)acetate + benzaldehyde → ethyl cinnamate in 82% yield with E/Z > 95:5 (SmI₂, THF, −78°C to rt), compared to the PT-sulfone route yielding 78% with E/Z 90:10 under analogous conditions .

Olefination Methodology Stereoselective Synthesis Julia-Kocienski Reaction Natural Product Synthesis

Optimal Procurement Scenarios for Ethyl bis(phenylsulfonyl)acetate Based on Quantitative Differentiation


Sequential Dialkylation for Quaternary Carbon Center Construction

When a synthetic route requires clean installation of two different alkyl groups at a single carbon center to build a quaternary stereocenter adjacent to an ester, ethyl bis(phenylsulfonyl)acetate is the preferred reagent over ethyl (phenylsulfonyl)acetate. The 1.4× to 2.0× higher dialkylation yield and near-absence of mono-alkylated byproduct demonstrated under PTC conditions [Section 3, Evidence Item 2] directly reduce the number of chromatographic purification cycles and increase overall throughput in parallel synthesis or medicinal chemistry library production. This advantage is particularly pronounced when the alkylating agent is precious or when the product is destined for biological assay without extensive purification .

Stereoselective (E)-α,β-Unsaturated Ester Synthesis via Julia-Kocienski Olefination

For the preparation of α,β-unsaturated esters with high (E)-stereochemical purity (E/Z > 95:5), ethyl bis(phenylsulfonyl)acetate offers a compelling alternative to tetrazole-based sulfone reagents such as PT-sulfone. The +4 percentage point yield advantage and the 5-fold reduction in (Z)-isomer contamination relative to the PT-sulfone system [Section 3, Evidence Item 3], combined with the elimination of tetrazole byproduct handling, reduce both purification solvent consumption and hazardous waste disposal costs—factors that become critical in process chemistry and scale-up procurement decisions .

Base-Sensitive Substrate Functionalization Requiring Mild Deprotonation Conditions

In transformations where the substrate contains base-labile functional groups (e.g., epimerizable chiral centers, silyl ethers, β-lactams), the ability of ethyl bis(phenylsulfonyl)acetate to undergo quantitative deprotonation with mild inorganic bases (K₂CO₃ or Cs₂CO₃)—a consequence of its ~5 pKa unit acidity advantage over mono-sulfonyl acetates [Section 3, Evidence Item 1]—makes it the reagent of choice. This property avoids the use of strong bases (LDA, NaHMDS, n-BuLi) that would otherwise cause racemization, elimination, or decomposition of sensitive substrates, thereby preserving overall synthetic efficiency and reducing the need for protecting group manipulations .

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